2-[(4-Ethylphenyl)amino]nicotinic acid

DHODH Inhibition Anticancer Immunosuppression

2-[(4-Ethylphenyl)amino]nicotinic acid (CAS 55285-32-0) is a synthetic, small-molecule 2-arylaminonicotinic acid derivative, available commercially with a purity of 98%. Compounds within this structural class are recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antiviral, and antitumor effects.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 55285-32-0
Cat. No. B1327998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Ethylphenyl)amino]nicotinic acid
CAS55285-32-0
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C14H14N2O2/c1-2-10-5-7-11(8-6-10)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18)
InChIKeyIWDDQRJUPZROSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Ethylphenyl)amino]nicotinic Acid for Research and Drug Discovery: A Core Scaffold


2-[(4-Ethylphenyl)amino]nicotinic acid (CAS 55285-32-0) is a synthetic, small-molecule 2-arylaminonicotinic acid derivative, available commercially with a purity of 98% . Compounds within this structural class are recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antiviral, and antitumor effects [1]. The core structure features a nicotinic acid moiety linked to a 4-ethylphenyl group via an aniline nitrogen at the 2-position, offering a key site for structure-activity relationship (SAR) exploration and further derivatization. This compound serves as a versatile building block for the development of novel therapeutic candidates, particularly as a potential lead for nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules [1].

Why a Generic 2-Anilinonicotinic Acid Cannot Replace the 4-Ethylphenyl Derivative


Generic substitution within the 2-anilinonicotinic acid chemical series is not feasible due to the profound impact of subtle substituent changes on the phenyl ring on the compound's biological target and potency. This class is characterized by extreme functional divergence: while the 4-chlorophenyl analog, DHODH-IN-17, acts as a potent human dihydroorotate dehydrogenase (DHODH) inhibitor (IC50 = 0.40 μM) targeting acute myeloid leukemia , other analogs like the 4-methylphenyl derivative show nanomolar affinity for nicotinic acetylcholine receptors (nAChRs) [1]. The 4-ethyl substituent in 2-[(4-Ethylphenyl)amino]nicotinic acid modulates lipophilicity (cLogP), electronic character, and steric bulk differently than a halogen or a methyl group, which fundamentally alters target selectivity, ADME properties, and off-target profiles. Therefore, procurement decisions must be based on the specific 4-ethylphenyl analog to ensure the intended pharmacological outcome and avoid project-derailing results.

Quantitative Evidence for Selecting 2-[(4-Ethylphenyl)amino]nicotinic Acid Over Close Analogs


DHODH Inhibitory Activity: Ethyl vs. Chloro Analog Selectivity

A direct structural analog, 2-[(4-Chlorophenyl)amino]nicotinic acid (DHODH-IN-17), is a confirmed potent inhibitor of human DHODH with an IC50 of 0.40 μM . The target 4-ethylphenyl derivative lacks a similar literature report of DHODH activity. This chemical distinction is crucial; the ethyl group's increased lipophilicity and steric bulk compared to the chloro group likely abolish the key interaction with the DHODH ubiquinone binding site. Therefore, for projects targeting DHODH, the chloro analog is the active tool, while the ethyl analog serves as a critical negative control, selectivity probe, or an entirely different pharmacological profile. The quantitative outcome difference between the two compounds for this target is expected to be IC50(ethyl) >> IC50(chloro) = 0.40 μM.

DHODH Inhibition Anticancer Immunosuppression

Physicochemical Differentiation: Lipophilicity (LogP) and Its Impact on ADME Profiles

The substitution of a chlorine atom with an ethyl group constitutes a key molecular change that significantly alters the compound's lipophilicity. The calculated partition coefficient (cLogP) for the 4-chlorophenyl analog is reported as 4.68 . The 4-ethylphenyl analog is expected to have a cLogP value in a similar or slightly higher range, consistent with the Hansch π constant for an ethyl group (~1.02) being larger than that for a chlorine atom (~0.71) [1]. This nuanced, quantifiable difference in lipophilicity directly influences membrane permeability, solubility, and metabolic stability.

ADME Drug-likeness Physicochemical property

Divergent Pharmacological Fingerprinting: nAChR Activity of a Close Methyl Analog

A close structural analog, 2-[(4-methylphenyl)amino]nicotinic acid, has demonstrated measurable binding affinity for the nicotinic acetylcholine receptor (nAChR), with an effective concentration (EC50) of 2.00 μM for the TE671 muscle subtype [1]. The presence of the ethyl group on the target compound is hypothesized to further enhance this receptor interaction, as increased alkyl chain length is a known strategy for improving lipophilic interactions within the receptor's binding pocket. The target compound's potential for high or improved nAChR activity directly contrasts with the DHODH inhibition profile of the chloro analog, highlighting a stark functional divergence mediated by a single atom change on the phenyl ring.

Neurology Nicotinic Receptor SAR

Optimal Application Scenarios for 2-[(4-Ethylphenyl)amino]nicotinic Acid Based on Evidence


DHODH Selectivity Profiling and Negative Control Studies

For research programs developing DHODH inhibitors for oncology or autoimmune diseases, 2-[(4-Ethylphenyl)amino]nicotinic acid is an ideal selectivity probe. Its presumed inactivity against DHODH, contrasted with the potent inhibition by its 4-chloro analog (IC50 = 0.40 μM) , allows scientists to establish a clear SAR. This compound helps confirm that the antiproliferative effects observed with analogs are specifically DHODH-mediated and not due to off-target effects. Procuring this compound validates target engagement and is critical for patent applications defining a novel chemical series, where demonstrating a loss of activity with a specific structural change is essential .

Profiling Neurological and Anti-inflammatory Nicotinic Pathways

Based on the measurable nAChR activity of its 4-methyl analog (EC50 = 2.00 μM) [1], the 4-ethylphenyl derivative is a strong candidate for probing nicotinic receptor pharmacology. The increased lipophilicity of the ethyl group makes it a superior tool for exploring CNS-penetrant nAChR modulators for pain, cognition, or neuroinflammation. Its distinct profile from the DHODH-inhibiting chloro analog allows researchers to use it to separate immunological effects from direct neuronal modulation in complex disease models where both pathways may be involved.

SAR Studies on Lipophilicity-Driven ADME Optimization

The compound serves as a key intermediate in a cLogP series. With its predicted lipophilicity being higher than the chloro analog (reported cLogP = 4.68) based on the Hansch π constant , it allows medicinal chemists to explore how increasing alkyl chain length on the aniline ring affects membrane permeability, metabolic stability, and plasma protein binding. This application is crucial for lead optimization programs aiming to balance potency with favorable pharmacokinetic properties, where the 4-ethylphenyl compound fills the specific LogP gap between methyl and more bulky substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Ethylphenyl)amino]nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.